3-bromo-N,N-diethylbenzamide

概要

説明

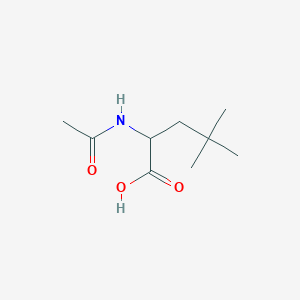

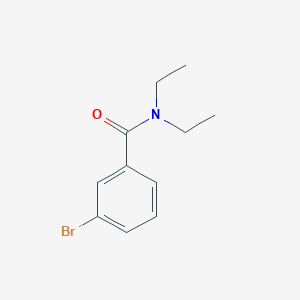

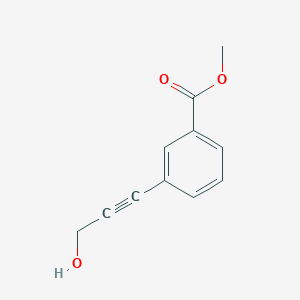

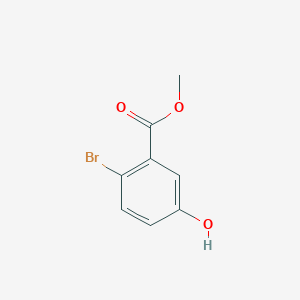

3-bromo-N,N-diethylbenzamide is a chemical compound with the molecular formula C11H14BrNO . It is used in various chemical reactions and has a molecular weight of 256.14 .

Synthesis Analysis

The synthesis of 3-bromo-N,N-diethylbenzamide involves several steps. High doses of DEET are required for activating the olfactory receptor neurons in the sensilla of bed bugs and at least three DEET-sensitive receptors were functionally deciphered . These DEET-sensitive receptors presented even more sensitive to certain botanical terpenes/terpenoids which also displayed repellency at varying levels for bed bugs .Molecular Structure Analysis

The molecular structure of 3-bromo-N,N-diethylbenzamide consists of a benzamide core with a bromine atom attached at the 3rd position and two ethyl groups attached to the nitrogen atom . The InChI code for this compound is 1S/C11H14BrNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 .Chemical Reactions Analysis

3-bromo-N,N-diethylbenzamide participates in various chemical reactions. It has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . It is also involved in the synthesis of SNC 80, a highly selective and potent non-peptide ?-agonist .Physical And Chemical Properties Analysis

3-bromo-N,N-diethylbenzamide is a liquid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .科学的研究の応用

Organic Chemistry

3-bromo-N,N-diethylbenzamide is a chemical compound used in the field of organic chemistry . It has a molecular weight of 256.14 and a linear formula of C11H14BrNO .

Application

One application of 3-bromo-N,N-diethylbenzamide is in the synthesis of amides . Amides are an essential structural unit in organic compounds with applications in pharmaceuticals, agrochemicals, and polymers .

Method of Application

The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide .

Results or Outcomes

The described procedure can be classified as an excellent synthesis (EcoScale) considering environmental and economic factors based on different “green metrics” (atom economy, reaction mass efficiency, materials recovery factor, stoichiometric factor, E-factor) . The performance of this method is excellent, with >99% conversion and 95% yield of pure isolated product .

Insect Repellent

3-bromo-N,N-diethylbenzamide is used as an active ingredient in some insect repellents .

Application

Insect repellents are substances designed to deter insects from approaching or landing. They are used to prevent insect-borne diseases such as malaria, dengue fever, and Zika virus .

Method of Application

The compound is usually mixed with other ingredients to form a solution, which can be applied to the skin or clothing, or used in insect repellent devices .

Results or Outcomes

The use of 3-bromo-N,N-diethylbenzamide in insect repellents has been shown to be effective in repelling a variety of insects, including mosquitoes, ticks, and flies .

Intermediate in Drug Synthesis

3-bromo-N,N-diethylbenzamide can also be used as an intermediate in the synthesis of certain drugs .

Application

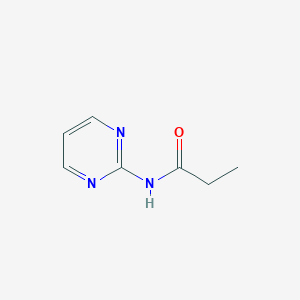

It is used in the synthesis of SNC 80, a highly selective and potent non-peptide δ-agonist, which is 2000-fold selective over μ-receptors .

Method of Application

The specific method of application would depend on the overall synthesis pathway for the drug. Typically, it would involve a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .

Results or Outcomes

The use of 3-bromo-N,N-diethylbenzamide as an intermediate in drug synthesis can help to streamline the production process and improve the yield of the final product .

Solvent in Metal-Organic Framework Synthesis

3-bromo-N,N-diethylbenzamide can be used as a solvent in the synthesis of metal-organic frameworks (MOFs) .

Application

MOFs are generally synthesized in toxic formamide solvents. Greener solvents would lower production barriers and facilitate applications such as drug delivery .

Method of Application

N,N-Diethyl-3-methylbenzamide (DEET), the most widely used insect repellent, is shown to serve this role . The specific method of application would depend on the overall synthesis pathway for the MOF. Typically, it would involve a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .

Results or Outcomes

The use of 3-bromo-N,N-diethylbenzamide as a solvent in MOF synthesis can help to streamline the production process and improve the yield of the final product .

Safety And Hazards

将来の方向性

The future directions for 3-bromo-N,N-diethylbenzamide could involve its use in the synthesis of metal–organic frameworks (MOFs). MOFs are generally synthesized in toxic formamide solvents, and greener solvents would lower production barriers and facilitate applications such as drug delivery . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .

特性

IUPAC Name |

3-bromo-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRXSHWDPARKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391154 | |

| Record name | 3-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N,N-diethylbenzamide | |

CAS RN |

15930-59-3 | |

| Record name | 3-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)